N,N-Dimethylethylenediamine

Description

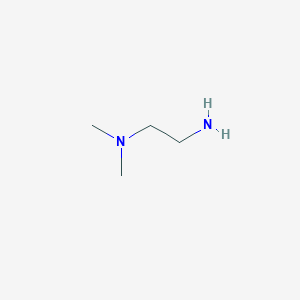

Structure

3D Structure

Properties

IUPAC Name |

N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-6(2)4-3-5/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILRJUIACXKSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059357 | |

| Record name | N,N-Dimethylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-00-9 | |

| Record name | N,N-Dimethylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ3A38X3M9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of N,N-Dimethylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylethylenediamine, also known as (2-Aminoethyl)dimethylamine, is a versatile aliphatic amine that serves as a crucial building block and ligand in a multitude of chemical transformations. Its unique structure, featuring both a primary and a tertiary amine, imparts a distinct reactivity profile, making it a valuable reagent in organic synthesis, coordination chemistry, and the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, tailored for professionals in research and development.

Chemical Structure and Identification

This compound is a diamine with the chemical formula C4H12N2. The presence of two nitrogen atoms with different substitution patterns—one primary and one tertiary—is a key feature of its molecular architecture.

digraph "N_N_Dimethylethylenediamine_Structure" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, width=6, height=3];

node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"];

edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

C1 [label="CH3", pos="0,1!"];

N1 [label="N", pos="1,1.5!"];

C2 [label="CH3", pos="0,2!"];

C3 [label="CH2", pos="2,1.5!"];

C4 [label="CH2", pos="3,1.5!"];

N2 [label="NH2", pos="4,1.5!"];

C1 -- N1;

N1 -- C2;

N1 -- C3;

C3 -- C4;

C4 -- N2;

}

Figure 2: Experimental workflow for the synthesis of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed structural information about the molecule.

-

1H NMR (CDCl3):

-

A singlet corresponding to the six protons of the two methyl groups attached to the tertiary nitrogen.

-

Two triplets corresponding to the four protons of the two methylene groups, showing coupling with each other.

-

A broad singlet for the two protons of the primary amine group.

-

13C NMR (CDCl3):

-

A signal for the two equivalent methyl carbons.

-

A signal for the methylene carbon adjacent to the tertiary nitrogen.

-

A signal for the methylene carbon adjacent to the primary nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the different functional groups present in the molecule.

Wavenumber (cm-1) Vibrational Mode ~3360 and ~3280 N-H stretching (primary amine, two bands) ~2970-2800 C-H stretching (aliphatic) ~1590 N-H scissoring (primary amine) ~1460 C-H bending ~1050 C-N stretching

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern.

-

Molecular Ion (M+): The molecular ion peak is observed at m/z = 88.

-

Major Fragments: The most abundant fragment ion typically results from the alpha-cleavage adjacent to the tertiary nitrogen, leading to the loss of a methyl group (m/z = 73) or the cleavage of the C-C bond to form a stable iminium ion.

Conclusion

This compound is a fundamentally important chemical with a well-defined structure and a versatile reactivity profile. This guide has provided a detailed overview of its chemical and physical properties, a representative synthetic protocol, and an analysis of its key spectroscopic features. This information is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, facilitating the effective and safe utilization of this compound in their work.

An In-depth Technical Guide to the Solubility of N,N-Dimethylethylenediamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Dimethylethylenediamine (DMEDA), a crucial building block and ligand in pharmaceutical and chemical synthesis. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a visual workflow for one of its key applications.

Introduction to this compound

This compound ((CH₃)₂NCH₂CH₂NH₂) is a colorless to pale yellow liquid with a characteristic amine odor. Its structure, featuring both a primary and a tertiary amine group, makes it a versatile bidentate ligand and a valuable intermediate in the synthesis of various compounds, including the antibiotic Cefotiam. Understanding its solubility in a range of organic solvents is critical for its effective use in synthesis, formulation, and purification processes.

Solubility of this compound

Data Presentation: Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility | Reference(s) |

| Halogenated | Chloroform | Miscible | [3][4] |

| Dichloromethane | Miscible | [3][4] | |

| Alcohols | Methanol | Soluble | [5] |

| Ethanol | Soluble | [6] | |

| Ethers | Diethyl Ether | Soluble | [6] |

| Aromatic Hydrocarbons | Toluene | Expected to be soluble | General amine properties[1] |

| Aliphatic Hydrocarbons | Hexane | Expected to have lower solubility | General amine properties[1] |

| Ketones | Acetone | Reacts | [1] |

| Esters | Ethyl Acetate | Expected to be soluble | General amine properties |

| Amides | Dimethylformamide (DMF) | Expected to be soluble | General amine properties |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Expected to be soluble | General amine properties |

| Aqueous | Water | Miscible | [6] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following detailed experimental protocols are provided. These methods can be adapted to determine the solubility of this compound in various organic solvents.

Gravimetric Method

This method is suitable for determining the solubility of a liquid amine in a volatile organic solvent.[7][8]

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic bath

-

Sealed glass vials

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks

-

Syringe with a solvent-resistant filter (e.g., PTFE)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess of this compound to a known volume of the chosen organic solvent in a sealed glass vial.

-

Place the vial in a thermostatic bath set to the desired temperature and agitate (e.g., using a magnetic stirrer) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed in the thermostatic bath for several hours to allow for phase separation.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed (to the experimental temperature) syringe fitted with a solvent-resistant filter. This prevents the precipitation of the amine due to temperature changes.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry volumetric flask.

-

Record the total mass of the flask and the solution.

-

Carefully evaporate the solvent from the flask. This can be done in a fume hood with a gentle stream of nitrogen or using a rotary evaporator.

-

Once the bulk of the solvent is removed, place the flask in a drying oven at a temperature below the boiling point of this compound (104-106 °C) until a constant weight is achieved.

-

Cool the flask in a desiccator before reweighing.

-

Calculation:

-

Mass of dissolved this compound = (Mass of flask + residue) - (Mass of empty flask)

-

Mass of solvent = (Mass of flask + solution) - (Mass of flask + residue)

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

Titration Method

This method determines the concentration of the amine in a saturated solution via acid-base titration.[9][10]

Objective: To determine the solubility of this compound in a specific organic solvent by measuring its concentration in a saturated solution.

Materials:

-

Saturated solution of this compound in the chosen solvent (prepared as in the gravimetric method).

-

Standardized solution of a strong acid (e.g., 0.1 M HCl in a suitable non-aqueous solvent like isopropanol if the organic solvent is non-polar).

-

Potentiometric titrator or a pH meter with a suitable electrode.

-

Burette, pipette, and other standard laboratory glassware.

-

Indicator solution (e.g., crystal violet for non-aqueous titrations), if performing manual titration.

Procedure:

-

Sample Preparation:

-

Accurately pipette a known volume of the clear, saturated supernatant of the this compound solution into a titration vessel.

-

Dilute the sample with a suitable solvent if necessary to ensure a clear endpoint.

-

-

Titration:

-

Titrate the sample with the standardized strong acid solution.

-

If using a potentiometric titrator, record the volume of titrant added and the corresponding potential or pH reading. The endpoint is the point of maximum inflection on the titration curve.

-

If using an indicator, titrate until the color change corresponding to the endpoint is observed.

-

Calculation:

-

Moles of acid at endpoint = Molarity of acid × Volume of acid at endpoint

-

Since this compound has two basic nitrogen atoms, the stoichiometry of the reaction must be considered. Depending on the solvent and titration conditions, one or both nitrogen atoms may be protonated. For a diprotic base, there will be two equivalence points.

-

Moles of this compound = Moles of acid at the second equivalence point / 2

-

Concentration of this compound (mol/L) = Moles of this compound / Volume of the sample

-

Solubility (g/L) = Concentration (mol/L) × Molar mass of this compound (88.15 g/mol )

Visualization of a Key Application: Chelation Workflow

This compound is widely used as a bidentate chelating ligand in the synthesis of metal complexes, which have applications in catalysis and as precursors for various materials. The following diagram illustrates a general workflow for the synthesis of a metal-diamine complex.

References

- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. N,N'-Dimethylethylenediamine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | 108-00-9 [chemicalbook.com]

- 5. N,N-Diethylethylenediamine CAS#: 100-36-7 [m.chemicalbook.com]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. mt.com [mt.com]

- 10. mt.com [mt.com]

N,N-Dimethylethylenediamine health and safety information

An In-depth Technical Guide on the Health and Safety of N,N-Dimethylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for this compound (CAS No. 108-00-9), also known as 2-Dimethylaminoethylamine. It is intended for use by professionals in research and development environments. This document outlines the hazardous properties of the substance, safe handling and storage procedures, emergency response, and an overview of the methodologies used to determine its key safety data.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is a highly flammable liquid and vapor that can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin.[1]

GHS Classification:

-

Flammable Liquids: Category 2[1]

-

Acute Toxicity, Oral: Category 4[1]

-

Acute Toxicity, Dermal: Category 4[1]

-

Skin Corrosion/Irritation: Category 1A[1]

-

Serious Eye Damage/Eye Irritation: Category 1[1]

Signal Word: Danger[1]

Hazard Statements:

-

H225: Highly flammable liquid and vapor.[2]

-

H302 + H312: Harmful if swallowed or in contact with skin.[2]

Quantitative Safety Data

The following tables summarize the key quantitative health and safety data for this compound.

Table 1: Toxicological Data

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1135 mg/kg | [3] |

| LD50 | Mouse | Oral | 1200 mg/kg | [3] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C4H12N2 | [2] |

| Molecular Weight | 88.15 g/mol | [2] |

| Appearance | Clear, colorless to light straw liquid | [3] |

| Odor | Amine-like | [4] |

| Boiling Point | 104-106 °C | [5] |

| Flash Point | 11.7 °C (53.1 °F) - closed cup | [2] |

| Density | 0.807 g/mL at 20 °C | [5] |

| Solubility | Miscible with water | [4] |

Experimental Protocols

The safety data presented in this guide are determined by standardized experimental protocols. Below are summaries of the methodologies for key toxicological and flammability tests.

Acute Dermal Toxicity Testing (OECD Guideline 402)

Acute dermal toxicity data, such as LD50 values, are essential for assessing the hazards of a substance upon short-term skin contact. The OECD 402 guideline is a stepwise procedure designed to minimize the number of animals required.

Methodology:

-

Animal Selection: Healthy, young adult rats (typically one sex, usually females) or rabbits are used.[6] The animals are acclimatized to laboratory conditions for at least 5 days before the test.

-

Preparation: The day before the test, the fur is removed from the dorsal area of the trunk of the test animals.[3][6] The test area should cover at least 10% of the body surface area.[6]

-

Dose Administration: The test substance is applied uniformly over the shaved area.[3] For liquid substances like this compound, it is applied undiluted. The treated area is then covered with a porous gauze dressing and non-irritating tape.[3]

-

Exposure: The animals are exposed to the substance for a 24-hour period.[3][7]

-

Observation: After the exposure period, the dressing is removed, and the skin is cleansed.[3] The animals are then observed for signs of toxicity and mortality for at least 14 days.[7] Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity, and behavior patterns.

-

Data Analysis: The LD50 is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Flash Point Determination (ASTM D93 - Pensky-Martens Closed Cup Method)

The flash point is a critical measure of the flammability of a liquid. The Pensky-Martens closed-cup test is a standard method for this determination.[8][9]

Methodology:

-

Apparatus: A Pensky-Martens closed-cup tester is used. This apparatus consists of a test cup, a lid with an opening mechanism, a stirring device, an ignition source, and a heating source.[10]

-

Sample Preparation: A sample of the liquid (at least 75 mL) is placed into the test cup to a specified filling mark.[10]

-

Procedure: The lid is placed on the cup, and the sample is heated at a slow, constant rate while being continuously stirred.[9][11]

-

Ignition Test: At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid through an opening in the lid.[1][11]

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[1][10] The result is corrected to a standard atmospheric pressure.[1]

Safe Handling and Storage

Personal Protective Equipment (PPE)

Given the corrosive and toxic nature of this compound, appropriate PPE is mandatory to prevent skin and eye contact, and inhalation of vapors.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[3][12] Eyewash stations should be readily available.[1]

-

Skin Protection: Wear appropriate protective gloves (e.g., butyl rubber, Viton) and clothing to prevent skin exposure.[3][12] A lab coat or chemical-resistant apron is recommended.[12]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3] If exposure limits are exceeded, use a NIOSH/MSHA approved respirator with an appropriate cartridge.[1]

Handling

-

Use spark-proof tools and explosion-proof equipment.[1]

-

Ground all containers and equipment to prevent static discharge.[1]

-

Avoid breathing vapors or mist.[1]

-

Do not get in eyes, on skin, or on clothing.[3]

-

Keep away from heat, sparks, and open flames.[1]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from sources of ignition.[3]

-

Store in a "flammables area".[3]

-

Keep away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[1]

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: The liquid is highly flammable and vapors may form explosive mixtures with air.[4] Containers may explode when heated.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate personal protective equipment.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[3] Use spark-proof tools.[3]

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows related to the health and safety of this compound.

Caption: Logical workflow for implementing safety precautions for hazardous chemicals.

Caption: Experimental workflow for acute dermal toxicity testing (based on OECD 402).

References

- 1. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 2. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 3. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 4. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 5. N,N'-Dimethylethylenediamine | C4H12N2 | CID 8070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 7. nucro-technics.com [nucro-technics.com]

- 8. precisionlubrication.com [precisionlubrication.com]

- 9. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 10. scribd.com [scribd.com]

- 11. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

A Technical Guide to N,N-Dimethylethylenediamine: Molecular Properties

This guide provides essential physicochemical data for N,N-Dimethylethylenediamine, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a diamine compound featuring both a primary and a tertiary amine group. Its fundamental molecular properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C4H12N2 | [1][2][3] |

| Molecular Weight | 88.15 g/mol | [1][2][3] |

| IUPAC Name | N',N'-dimethylethane-1,2-diamine | [1] |

| CAS Number | 108-00-9 | [1][2][3] |

Experimental Protocols

The determination of molecular weight and formula for a compound like this compound typically involves the following standard analytical chemistry protocols:

-

Mass Spectrometry (MS):

-

Objective: To determine the precise mass-to-charge ratio (m/z) of the molecular ion, which provides the accurate molecular weight.

-

Methodology: A sample is ionized (e.g., using Electrospray Ionization - ESI) and introduced into a mass analyzer. The analyzer separates ions based on their m/z ratio. The peak corresponding to the intact molecule with a single positive charge (the molecular ion, [M+H]+) will have an m/z value corresponding to the molecular weight plus the mass of a proton. High-resolution mass spectrometry can provide a highly accurate mass, which helps in confirming the elemental composition.

-

-

Elemental Analysis:

-

Objective: To determine the percentage composition of each element (Carbon, Hydrogen, Nitrogen) in the compound.

-

Methodology: A known mass of the sample is combusted in a controlled environment. The resulting combustion products (CO₂, H₂O, N₂) are quantitatively measured. The percentages of C, H, and N in the original sample are calculated from the masses of these products. These percentages are then used to derive the empirical formula, which can be compared with the molecular formula obtained from mass spectrometry to confirm the structure.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the chemical structure and confirm the connectivity of atoms.

-

Methodology: ¹H NMR and ¹³C NMR are used. The number of signals, their chemical shifts, splitting patterns (for ¹H NMR), and integration values provide detailed information about the different chemical environments of the hydrogen and carbon atoms in the molecule, confirming the arrangement of the dimethylamino and ethylamine groups.

-

Logical Relationship Diagram

The following diagram illustrates the relationship between the common name, chemical formula, and calculated molecular weight of the compound.

References

Spectroscopic Profile of N,N-Dimethylethylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N,N-Dimethylethylenediamine, a crucial building block in pharmaceutical synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a foundational resource for its characterization and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the molecular structure of this compound. The data presented here has been compiled from various spectroscopic databases and literature sources.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration |

| -N(CH₃)₂ | 2.23 | s | 6H |

| -CH₂-N(CH₃)₂ | 2.34 | t | 2H |

| -CH₂-NH₂ | 2.76 | t | 2H |

| -NH₂ | 1.40 | s (broad) | 2H |

s = singlet, t = triplet

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) (ppm) |

| -C H₂-NH₂ | 41.8 |

| -C H₂-N(CH₃)₂ | 58.9 |

| -N(C H₃)₂ | 45.4 |

Infrared (IR) Spectroscopic Data

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for its amine and alkyl groups.

Table 3: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Strong, Broad | N-H stretch (primary amine) |

| 2970 - 2800 | Strong | C-H stretch (alkyl) |

| 1650 - 1580 | Medium | N-H bend (primary amine) |

| 1470 - 1440 | Medium | C-H bend (CH₂) |

| 1250 - 1020 | Medium | C-N stretch |

| 910 - 665 | Strong, Broad | N-H wag (primary amine) |

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and IR spectra of liquid amines such as this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (General):

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 128 or more, depending on the desired signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

-

Infrared (IR) Spectroscopy (FT-IR)

-

Sample Preparation (Neat Liquid):

-

Place a small drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.

-

-

Instrument Parameters (General):

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Scan Range: Typically 4000 cm⁻¹ to 400 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient.

-

Resolution: 4 cm⁻¹.

-

-

Data Acquisition and Processing:

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis.

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to the Purity and Grades of N,N-Dimethylethylenediamine for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the purity and available grades of N,N-Dimethylethylenediamine, a crucial building block in pharmaceutical synthesis and various chemical applications. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's quality attributes.

Available Grades and Specifications of this compound

This compound is commercially available in a range of purity grades to suit diverse research and manufacturing needs. The selection of an appropriate grade is critical to ensure the accuracy, reproducibility, and safety of experimental outcomes and final products. Higher purity grades are typically required for applications such as pharmaceutical synthesis, where impurities can affect the efficacy and safety of the final drug substance.

The following table summarizes the common grades of this compound, along with their typical specifications. It is important to note that specifications can vary between suppliers, and it is always recommended to consult the supplier's certificate of analysis for lot-specific data.

| Grade | Assay (Purity) | Analytical Method | Key Specifications | Common Applications |

| Technical Grade | Typically around 85%[1] | GC | May contain higher levels of related amines and water. | Industrial applications, synthesis of less sensitive materials. |

| Synthesis Grade | ≥95% to 97%[2][3] | GC, FTIR | Appearance: Clear, colorless to pale yellow liquid.[3] Refractive Index and Density are specified.[2][3] | General laboratory synthesis, production of intermediates. |

| High Purity Grade | ≥98%[4][5] | GC, Titration (T)[4] | Lower limits on impurities and water content. | Pharmaceutical intermediate synthesis, catalyst and ligand formation. |

| Reagent Grade | ≥99% | GC, Titration | Stringent limits on a wide range of impurities. | Analytical standards, demanding organic synthesis. |

Experimental Protocols for Purity Determination

The purity of this compound is primarily determined by gas chromatography (GC) and non-aqueous titration. These methods provide quantitative information about the main component and the presence of any impurities.

Gas Chromatography (GC) for Assay and Impurity Profiling

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound.

Principle: A small amount of the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. The different components of the sample interact with the stationary phase at different rates, causing them to separate. A detector at the end of the column measures the quantity of each component as it elutes. The purity is typically calculated using the peak area normalization method.

Detailed Methodology:

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column suitable for amine analysis, such as a DB-624 or HP-5ms (or equivalent), with dimensions of 30 m x 0.25 mm internal diameter and a 0.25 µm film thickness.

-

Carrier Gas: High-purity nitrogen or helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injector: Split/splitless injector.

-

Injection Temperature: 200-250°C.

-

Injection Volume: 0.2 - 1.0 µL.

-

Split Ratio: 50:1 or as appropriate for the concentration.

-

-

Oven Temperature Program:

-

Initial Temperature: 50°C, hold for 2 minutes.

-

Ramp 1: Increase to 120°C at a rate of 20°C/min.

-

Ramp 2: Increase to 160°C at a rate of 5°C/min, hold for 2 minutes.

-

Ramp 3: Increase to 220°C at a rate of 5°C/min.

-

-

Detector: Flame Ionization Detector (FID).

-

Detector Temperature: 250-300°C.

-

Fuel Gas: Hydrogen.

-

Oxidizer: Compressed Air.

-

-

Data Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to determine the purity (area percent).

Non-Aqueous Titration for Total Amine Content

Non-aqueous titration is a classic and reliable method for determining the total basicity of a sample, which in this case corresponds to the amine content. This method is particularly useful for quantifying the overall amine purity.

Principle: Amines are weak bases that can be accurately titrated in a non-aqueous solvent with a strong acid titrant. Glacial acetic acid is a common solvent that enhances the basicity of the amine, allowing for a sharp endpoint. Perchloric acid, a very strong acid in non-aqueous media, is used as the titrant. The endpoint can be determined potentiometrically.

Detailed Methodology:

-

Reagents:

-

Titrant: 0.1 N Perchloric acid in glacial acetic acid.

-

Solvent: Glacial acetic acid.

-

Sample: A precisely weighed amount of this compound.

-

-

Instrumentation:

-

Autotitrator with a potentiometric electrode suitable for non-aqueous titrations.

-

Analytical balance.

-

-

Procedure:

-

Accurately weigh an appropriate amount of the this compound sample into a clean, dry beaker.

-

Dissolve the sample in a measured volume of glacial acetic acid.

-

Immerse the electrode in the solution and start the titration with 0.1 N perchloric acid.

-

Titrate until the endpoint is reached, which is indicated by a sharp change in potential. The autotitrator will automatically detect this endpoint.

-

A blank titration with only the glacial acetic acid should be performed to correct for any acidic or basic impurities in the solvent.

-

-

Calculation: The purity of this compound is calculated based on the volume of titrant consumed, its concentration, and the weight of the sample.

Quality Control and Data Interpretation

A comprehensive quality control workflow is essential to ensure the reliability of the purity data. This involves system suitability checks for the analytical instrumentation, the use of certified reference standards where applicable, and a thorough review of the analytical data.

The following diagram illustrates a typical quality control workflow for the analysis of this compound.

This structured approach ensures that each batch of this compound is thoroughly tested and meets the required quality standards before it is used in sensitive applications. For drug development professionals, adherence to such rigorous quality control protocols is a fundamental aspect of regulatory compliance and ensuring patient safety.

References

Methodological & Application

Application Notes and Protocols for N,N-Dimethylethylenediamine in Catalysis

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylethylenediamine (DMEDA) is a versatile and efficient bidentate ligand in transition metal-catalyzed reactions. Its ability to form stable chelate complexes with metals like copper, palladium, and ruthenium enhances catalytic activity, leading to improved reaction rates, yields, and selectivity.[1] These characteristics make DMEDA a valuable tool in the synthesis of pharmaceuticals, fine chemicals, and other complex organic molecules.[1] This document provides detailed application notes and experimental protocols for the use of DMEDA in key catalytic transformations.

Copper-Catalyzed N-Arylation of Indoles

The copper-catalyzed N-arylation of indoles, a crucial reaction for the synthesis of many biologically active compounds, can be effectively promoted by a CuI/DMEDA catalytic system. This system allows for the coupling of various aryl halides with indoles under relatively mild conditions.[2]

General Reaction Scheme:

Quantitative Data Summary:

| Entry | Aryl Halide | Indole | Product | Yield (%) |

| 1 | Iodobenzene | Indole | 1-Phenylindole | 95 |

| 2 | 4-Iodotoluene | Indole | 1-(4-Tolyl)indole | 92 |

| 3 | 1-Iodo-4-methoxybenzene | Indole | 1-(4-Methoxyphenyl)indole | 89 |

| 4 | 1-Bromo-4-chlorobenzene | 5-Nitroindole | 1-(4-Chlorophenyl)-5-nitroindole | 78 |

| 5 | 1-Iodo-3-nitrobenzene | 2-Methylindole | 2-Methyl-1-(3-nitrophenyl)indole | 85 |

Experimental Protocol: General Procedure for the N-Arylation of Indoles

Materials:

-

Copper(I) iodide (CuI)

-

This compound (DMEDA)

-

Potassium phosphate (K₃PO₄)

-

Aryl halide

-

Indole

-

Toluene (anhydrous)

Procedure:

-

To an oven-dried Schlenk tube, add CuI (5 mol%), K₃PO₄ (2.0 equiv.), and the desired indole (1.0 equiv.).

-

Evacuate the tube and backfill with argon.

-

Add anhydrous toluene, the aryl halide (1.2 equiv.), and DMEDA (10 mol%) via syringe.

-

Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-arylindole.

Catalytic Cycle for Copper-Diamine Catalyzed C-N Coupling:

References

Application Notes and Protocols for N,N-Dimethylethylenediamine in Polyurethane Foam Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylethylenediamine (DMEDA) is a tertiary amine catalyst that can be utilized in the production of polyurethane (PU) foams. Tertiary amines are crucial components in polyurethane formulations, as they catalyze the two primary reactions that lead to foam formation: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[1][2] The balance between these two reactions is critical in determining the final properties of the polyurethane foam, such as its density, cell structure, and mechanical strength.[2] While specific data for DMEDA is limited in publicly available literature, its structural similarity to other diamine catalysts, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), suggests its role as a moderately active catalyst for both the foaming and gelling reactions.[3] These application notes provide an overview of the function of DMEDA in polyurethane foam production, along with representative experimental protocols and expected outcomes.

Principle of Catalysis

In polyurethane foam production, tertiary amine catalysts like DMEDA function by activating the reactants. The lone pair of electrons on the nitrogen atoms can interact with the electrophilic carbon of the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol (gelling reaction) and by water (blowing reaction).[1] The relative catalytic activity towards the gelling and blowing reactions is influenced by the steric hindrance around the nitrogen atoms and the overall basicity of the amine.[1]

The two primary reactions in polyurethane foam formation are:

-

Gelling Reaction: The reaction between a polyisocyanate and a polyol to form the polyurethane polymer network.

-

Blowing Reaction: The reaction between a polyisocyanate and water to produce carbon dioxide gas, which acts as the blowing agent to create the foam structure.

A balanced catalysis of these two reactions is essential for producing a stable foam with the desired properties.

Application in Polyurethane Foam Production

DMEDA, as a tertiary amine catalyst, is expected to influence several aspects of polyurethane foam production and the final product's properties:

-

Reaction Kinetics: It will affect the cream time, gel time, and tack-free time of the foaming process.

-

Foam Morphology: The catalyst can influence the cell size, cell uniformity, and the percentage of open/closed cells.

-

Mechanical Properties: The final density, compressive strength, and tensile strength of the foam can be modulated by the catalyst type and concentration.

Due to the presence of two nitrogen atoms, DMEDA may act as a cross-linking agent, contributing to the rigidity of the foam structure.

Experimental Protocols

The following are representative protocols for the preparation and characterization of rigid polyurethane foam using a tertiary amine catalyst like DMEDA. These protocols are based on general laboratory procedures for polyurethane foam synthesis.

Protocol 1: Preparation of Rigid Polyurethane Foam

1. Materials and Reagents:

- Polyether polyol (e.g., functionality 4.5, OH value ~450 mg KOH/g)

- Polymeric methylene diphenyl diisocyanate (pMDI) (NCO content ~31.5%)

- This compound (DMEDA) as the catalyst

- Silicone surfactant (for cell stabilization)

- Distilled water (as the chemical blowing agent)

2. Equipment:

- High-speed mechanical stirrer (2000-3000 rpm)

- Disposable paper or plastic cups

- Molds (wooden or metal) for foam rise

- Fume hood

- Personal protective equipment (gloves, safety glasses, lab coat)

3. Procedure:

- In a disposable cup, accurately weigh the polyether polyol, silicone surfactant, water, and DMEDA catalyst.

- Mix these components thoroughly with the mechanical stirrer at 600 rpm for 1.5 minutes to form a homogenous "Part B".

- In a separate cup, weigh the required amount of pMDI ("Part A").

- Add Part A to Part B and immediately begin mixing at high speed (2000-3000 rpm) for 5-10 seconds.

- Quickly pour the reacting mixture into the mold.

- Allow the foam to rise freely and cure at ambient temperature in a fume hood.

- Record the cream time (start of visible reaction), gel time (formation of a tacky solid), and tack-free time (surface is no longer sticky).

- Allow the foam to cure for at least 24 hours before demolding and characterization.

Protocol 2: Characterization of Foam Properties

1. Density Measurement (ASTM D1622):

- Cut a specimen of known dimensions from the core of the cured foam.

- Measure the weight of the specimen.

- Calculate the density using the formula: Density = mass / volume.

2. Compressive Strength (ASTM D1621):

- Prepare a cubic specimen from the cured foam.

- Place the specimen in a universal testing machine.

- Apply a compressive load at a constant rate of displacement until the specimen is compressed to 10% of its original height.

- The compressive strength is the stress at 10% compression.

3. Dimensional Stability (ASTM D2126):

- Measure the initial dimensions of a foam specimen.

- Expose the specimen to specified conditions of temperature and humidity for a set period.

- Re-measure the dimensions and calculate the percentage change.

Data Presentation

The following tables summarize the expected influence of DMEDA concentration on the reaction kinetics and physical properties of a rigid polyurethane foam, based on the behavior of similar tertiary amine catalysts.

Table 1: Effect of DMEDA Concentration on Reaction Kinetics

| Catalyst Concentration (php) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) |

| 0.5 | 25 - 35 | 60 - 75 | 90 - 110 |

| 1.0 | 15 - 25 | 45 - 60 | 70 - 90 |

| 1.5 | 10 - 15 | 30 - 45 | 50 - 70 |

| (php: parts per hundred parts of polyol) |

Table 2: Effect of DMEDA Concentration on Physical Properties of Rigid Polyurethane Foam

| Catalyst Concentration (php) | Density ( kg/m ³) | Compressive Strength (kPa) | Closed Cell Content (%) |

| 0.5 | 35 - 40 | 180 - 220 | 90 - 92 |

| 1.0 | 32 - 37 | 200 - 250 | 91 - 93 |

| 1.5 | 30 - 35 | 220 - 270 | 92 - 94 |

| (php: parts per hundred parts of polyol) |

Visualizations

Caption: Polyurethane foam reaction pathway catalyzed by DMEDA.

Caption: Experimental workflow for polyurethane foam synthesis.

Conclusion

This compound is a promising tertiary amine catalyst for the production of polyurethane foams. Its diamine structure suggests it can effectively catalyze both the gelling and blowing reactions, providing a means to control the foam's properties. The provided protocols offer a foundational approach for researchers to investigate the specific effects of DMEDA in their polyurethane foam formulations. Further optimization of the catalyst concentration and other formulation components will be necessary to achieve the desired performance characteristics for specific applications.

References

Applications of N,N-Dimethylethylenediamine in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylethylenediamine (DMEDA), a versatile bidentate ligand and organic reagent, has found significant utility in a variety of organic transformations. Its unique structure, featuring both a primary and a tertiary amine, allows it to effectively chelate metal centers and act as a base or nucleophile. These properties have made it a valuable tool in modern organic synthesis, particularly in the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions.

Application Note 1: Ligand in Copper-Catalyzed C-N Cross-Coupling Reactions (Ullmann-Type Reactions)

This compound is a highly effective ligand in copper-catalyzed Ullmann-type C-N cross-coupling reactions. It facilitates the coupling of aryl halides with a variety of nitrogen-containing nucleophiles, including aliphatic and aromatic amines. The bidentate nature of DMEDA stabilizes the copper catalyst, enhancing its reactivity and allowing the reactions to proceed under milder conditions than traditional Ullmann condensations.[2][3]

Key Features:

-

Mild Reaction Conditions: Enables C-N bond formation at lower temperatures (60-100 °C) compared to traditional ligand-free Ullmann reactions.[3]

-

Broad Substrate Scope: Effective for the coupling of both electron-rich and electron-deficient aryl halides with a range of primary and secondary amines.[2][3]

-

Ligand-Free Alternative: In certain solvent systems like deep eutectic solvents, DMEDA can also act as the amine coupling partner in a ligand-free copper-catalyzed reaction.[2][3]

Quantitative Data for Ullmann-Type C-N Coupling

The following table summarizes the results for the copper-catalyzed coupling of bromobenzene with this compound in a deep eutectic solvent (DES).

| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | CuI (10) | K₂CO₃ (2) | ChCl/Gly (1:2) | 60 | 12 | 98 | [2][3] |

| 2 | Cu₂O (10) | K₂CO₃ (2) | ChCl/Gly (1:2) | 60 | 12 | 85 | [2] |

| 3 | CuO (10) | K₂CO₃ (2) | ChCl/Gly (1:2) | 60 | 12 | 42 | [2] |

| 4 | Cu (10) | K₂CO₃ (2) | ChCl/Gly (1:2) | 60 | 12 | 35 | [2] |

ChCl/Gly = Choline Chloride/Glycerol deep eutectic solvent.

Experimental Protocol: Copper-Catalyzed N-Arylation of this compound

This protocol describes the coupling of bromobenzene with this compound using a copper(I) iodide catalyst in a deep eutectic solvent.

Materials:

-

Copper(I) iodide (CuI)

-

Bromobenzene

-

This compound (DMEDA)

-

Potassium carbonate (K₂CO₃)

-

Choline chloride

-

Glycerol

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Deep Eutectic Solvent (DES): Prepare the choline chloride/glycerol DES by mixing choline chloride and glycerol in a 1:2 molar ratio and heating at 80 °C until a clear, homogeneous liquid is formed.

-

Reaction Setup: In a vial equipped with a magnetic stir bar, add CuI (10 mol%), bromobenzene (1.0 equiv), this compound (1.0 equiv), and K₂CO₃ (2.0 equiv).

-

Solvent Addition: Add the prepared choline chloride/glycerol DES (1.0 g per 0.5 mmol of bromobenzene) to the vial.

-

Reaction: Seal the vial with a Teflon-lined cap and stir the mixture vigorously at 60 °C for 12 hours. The reaction can be monitored by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add 1 mL of water. Extract the product with ethyl acetate (3 x 5 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Catalytic Cycle for Copper-Catalyzed N-Arylation

Caption: Catalytic cycle for the copper-catalyzed Ullmann C-N coupling reaction.

Application Note 2: Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

This compound can also serve as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form C-C bonds between aryl halides and organoboron compounds. The electron-donating nitrogen atoms of DMEDA can coordinate to the palladium center, influencing the catalyst's stability and activity. While bulky phosphine ligands are more common in this reaction, diamine ligands like DMEDA offer a cost-effective alternative and can be effective for certain substrates.[4]

Key Features:

-

Alternative to Phosphine Ligands: Provides a phosphine-free ligand system for Suzuki-Miyaura couplings.[4]

-

Applicable to Aryl Halides: Can be used in the coupling of various aryl halides, including bromides and chlorides, with arylboronic acids.

Quantitative Data for Suzuki-Miyaura Cross-Coupling

The following table presents data for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid using a palladium complex with an indolyl-NNN-type ligand, demonstrating the general conditions for such couplings. While this specific example does not use DMEDA as the primary ligand, it illustrates a typical experimental setup where a diamine ligand could be employed.

| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pd-Indolyl Complex (1) | K₂CO₃ (2) | Toluene | 70 | 2 | 98 | [5] |

| 2 | Pd-Indolyl Complex (1) | Cs₂CO₃ (2) | Toluene | 70 | 2 | 85 | [5] |

| 3 | Pd-Indolyl Complex (1) | K₃PO₄ (2) | Toluene | 70 | 2 | 75 | [5] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This compound can be used as the ligand in this system.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂) or another palladium precursor

-

This compound (DMEDA)

-

Aryl halide (e.g., aryl bromide)

-

Arylboronic acid

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous toluene or another suitable solvent

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and base (2.0 equiv).

-

Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%) in the reaction solvent. Add this catalyst solution to the Schlenk tube.

-

Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene) to the Schlenk tube.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 70-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Application Note 3: Building Block in the Synthesis of Bioactive Heterocycles

This compound serves as a versatile building block for the synthesis of various nitrogen-containing heterocyclic compounds. Its two distinct amine functionalities allow for sequential or one-pot reactions to construct complex ring systems that are often found in pharmacologically active molecules.

Key Applications:

-

Synthesis of Medium-Sized Rings: Can be used in tandem reactions, such as a copper-catalyzed C-N coupling followed by a ring expansion, to generate 7-, 8-, 9-, and 10-membered nitrogen heterocycles.[6]

-

Precursor to Amide Derivatives: The primary amine of DMEDA can be readily acylated to form amide derivatives, which can then undergo further transformations.

Experimental Protocol: Synthesis of a Tricyclic Kynurenic Acid Amide Derivative

This protocol describes the synthesis of an this compound amide derivative of a tricyclic kynurenic acid ester via microwave-assisted amidation.

Materials:

-

Tricyclic kynurenic acid ethyl ester

-

This compound (DMEDA)

-

Ethanol

-

Microwave reactor

Procedure:

-

Reaction Setup: In a microwave-safe vessel, dissolve the tricyclic kynurenic acid ethyl ester (1.0 equiv) in ethanol.

-

Amine Addition: Add an excess of this compound to the solution.

-

Microwave Irradiation: Seal the vessel and heat the reaction mixture in a microwave reactor at 120 °C for 2 hours.

-

Work-up: After the reaction, cool the vessel to room temperature.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield the desired amide derivative.[7]

Logical Relationship in Heterocycle Synthesis

Caption: Logical pathway for the use of DMEDA as a building block in heterocycle synthesis.

References

- 1. This compound: A Key Chemical Compound in Modern Applications_Chemicalbook [chemicalbook.com]

- 2. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]

- 4. This compound for synthesis 108-00-9 [sigmaaldrich.com]

- 5. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for N,N-Dimethylethylenediamine in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N,N-Dimethylethylenediamine (DMEDA) as a ligand in various cross-coupling reactions. The information compiled here is intended to guide researchers in developing robust and efficient synthetic methodologies.

Introduction

This compound is a versatile bidentate ligand that has demonstrated significant utility in transition metal-catalyzed cross-coupling reactions. Its ability to chelate with metal centers, such as copper and palladium, can enhance catalyst stability and activity. In copper-catalyzed reactions, N,N'-dimethyl-substituted diamine ligands like DMEDA have been shown to provide higher reaction rates. This document outlines protocols for the application of DMEDA in several key cross-coupling reactions, supported by quantitative data from cited literature.

Copper-Catalyzed C-N Cross-Coupling of Aryl Halides with Amines

Copper-catalyzed C-N cross-coupling, also known as the Ullmann condensation, is a powerful method for the formation of arylamines. The use of diamine ligands like DMEDA can facilitate this transformation under milder conditions than traditional methods.

General Experimental Protocol

A flame-dried Schlenk tube is charged with CuI (1-10 mol%), this compound (10-20 mol%), the aryl halide (1.0 equiv.), the amine (1.2 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0 equiv.). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvent (e.g., dioxane or toluene) is added, and the reaction mixture is stirred at a specified temperature (e.g., 80-110 °C) for a designated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered. The filtrate is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Representative Data for Copper-Catalyzed C-N Coupling

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Morpholine | CuI (5 mol%), DMEDA (10 mol%) | K₃PO₄ | Dioxane | 100 | 24 | ~90 |

| 4-Bromotoluene | Piperidine | CuI (10 mol%), DMEDA (20 mol%) | Cs₂CO₃ | Toluene | 110 | 24 | ~85 |

| 2-Chloropyridine | Aniline | CuI (10 mol%), DMEDA (20 mol%) | K₃PO₄ | Dioxane | 110 | 24 | ~78 |

Note: The data presented are representative and may vary based on the specific substrates and reaction conditions.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. While phosphine ligands are common, nitrogen-based ligands can also be employed.

General Experimental Protocol

To a solution of the aryl halide (1.0 equiv.) in a suitable solvent such as THF or DMF, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper salt (e.g., CuI, 1-10 mol%), this compound (as a potential ligand, 5-20 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-5 equiv.) are added. The terminal alkyne (1.1-1.5 equiv.) is then introduced, and the reaction mixture is stirred at room temperature to an elevated temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then worked up by filtration through celite, followed by an aqueous wash, extraction with an organic solvent, drying, and concentration. The product is purified by chromatography.

Representative Data for Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (5 mol%) | Et₃N | THF | RT | 6 | >90 |

| 4-Bromoanisole | 1-Heptyne | Pd(OAc)₂ (2 mol%), CuI (4 mol%) | i-Pr₂NH | DMF | 60 | 12 | ~88 |

| 1-Iodonaphthalene | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%) | Et₃N | Toluene | 80 | 8 | ~92 |

Note: While DMEDA can be explored as a ligand in this reaction, the provided data represents typical conditions with standard ligands. Researchers are encouraged to screen DMEDA as a potential performance-enhancing additive.

Experimental Workflow and Signaling Pathways

The following diagram illustrates a generalized workflow for a cross-coupling reaction, highlighting the key stages from reactant preparation to product isolation.

Role of this compound in the Catalytic Cycle

The following diagram illustrates the proposed role of DMEDA in a copper-catalyzed C-N cross-coupling reaction. The bidentate nature of the ligand helps to stabilize the copper center and facilitate the key steps of the catalytic cycle.

Application in Palladium-Catalyzed Heck and Suzuki Reactions

While the use of this compound in copper-catalyzed reactions is more established, its application in palladium-catalyzed couplings like the Heck and Suzuki reactions is an area of active research. The principles of ligand-accelerated catalysis suggest that DMEDA could be a viable, cost-effective ligand for these transformations as well. Researchers are encouraged to screen DMEDA in these reactions, particularly in phosphine-free conditions, to explore its potential benefits.

General Protocol for a Heck Reaction

In a typical Heck reaction, an aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base.[1]

Procedure: A mixture of the aryl halide (1.0 equiv.), alkene (1.2-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), this compound (2-10 mol%), and a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv.) in a polar aprotic solvent (e.g., DMF or NMP) is heated under an inert atmosphere. Reaction progress is monitored by TLC or GC. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

General Protocol for a Suzuki Coupling

The Suzuki coupling involves the reaction of an organoboron species with an aryl or vinyl halide, catalyzed by a palladium complex.

Procedure: A mixture of the aryl halide (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 1-5 mol%), this compound (2-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.) in a suitable solvent system (e.g., toluene/water or dioxane/water) is heated under an inert atmosphere. After the reaction is complete, the layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification.

Conclusion

This compound is a readily available and effective ligand for various cross-coupling reactions, particularly in copper-catalyzed C-N bond formation. Its potential in palladium-catalyzed reactions such as Sonogashira, Heck, and Suzuki couplings warrants further investigation. The protocols and data provided herein serve as a starting point for the development of new and improved synthetic methods.

References

N,N-Dimethylethylenediamine: A Versatile Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Note

N,N-Dimethylethylenediamine (DMEDA) is a versatile primary amine that serves as a crucial intermediate and building block in the synthesis of a wide range of pharmaceutical compounds.[1][2] Its bifunctional nature, possessing both a primary and a tertiary amine, allows for its participation in various chemical transformations, making it a valuable reagent in drug discovery and development.[2] This document provides an overview of the applications of DMEDA in the synthesis of key pharmaceuticals, including detailed experimental protocols for the preparation of the antihistamines chloropyramine and tripelennamine.

DMEDA is a colorless liquid with a characteristic amine odor and is soluble in water and common organic solvents.[2] It is utilized as a precursor in the synthesis of antihistamines, local anesthetics, and chelating agents.[2] Furthermore, its derivatives are employed as ligands in metal-catalyzed reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, which are pivotal in the formation of carbon-nitrogen bonds in many pharmaceutical ingredients.

Key Applications in Pharmaceutical Synthesis

This compound is a key component in the synthesis of several classes of pharmaceuticals:

-

Antihistamines: DMEDA is a foundational precursor for ethylenediamine-class antihistamines like chloropyramine and tripelennamine.

-

Anticancer Agents: It is used in the synthesis of the side chain of anticancer drugs such as amonafide.

-

Antibiotics: DMEDA is utilized in the preparation of intermediates for certain cephalosporin antibiotics, including Cefotiam.

The following sections provide detailed experimental protocols for the synthesis of chloropyramine and tripelennamine, highlighting the role of this compound.

Experimental Protocols

Synthesis of Chloropyramine

The synthesis of the first-generation antihistamine Chloropyramine proceeds in two main steps, starting with the reductive amination of 4-chlorobenzaldehyde with this compound to form the intermediate N'-(4-chlorobenzyl)-N,N-dimethylethane-1,2-diamine. This intermediate is then coupled with 2-bromopyridine to yield chloropyramine.[3][4]

Step 1: Synthesis of N'-(4-chlorobenzyl)-N,N-dimethylethane-1,2-diamine (Intermediate 1)

This step involves the formation of a Schiff base by the condensation of 4-chlorobenzaldehyde and this compound, followed by in-situ reduction.

Reaction Scheme:

Caption: Reductive amination to form Intermediate 1.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-chlorobenzaldehyde | 140.57 | 14.06 g | 0.1 |

| This compound | 88.15 | 8.82 g | 0.1 |

| Sodium borohydride (NaBH4) | 37.83 | 4.54 g | 0.12 |

| Methanol | - | 200 mL | - |

Procedure:

-

To a solution of 4-chlorobenzaldehyde (14.06 g, 0.1 mol) in methanol (100 mL), add this compound (8.82 g, 0.1 mol).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the Schiff base.

-

Cool the reaction mixture in an ice bath and slowly add sodium borohydride (4.54 g, 0.12 mol) in portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Remove the methanol under reduced pressure.

-

To the residue, add water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude N'-(4-chlorobenzyl)-N,N-dimethylethane-1,2-diamine. The product can be purified by vacuum distillation.

Expected Yield: Approximately 75-85%.

Step 2: Synthesis of Chloropyramine

This final step involves the N-arylation of the intermediate with 2-bromopyridine using a strong base like sodamide.

Reaction Scheme:

Caption: N-Arylation to form Chloropyramine.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| N'-(4-chlorobenzyl)-N,N-dimethylethane-1,2-diamine | 212.72 | 10.64 g | 0.05 |

| 2-bromopyridine | 157.99 | 7.90 g | 0.05 |

| Sodamide (NaNH2) | 39.01 | 2.15 g | 0.055 |

| Toluene | - | 150 mL | - |

Procedure:

-

In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, suspend sodamide (2.15 g, 0.055 mol) in dry toluene (50 mL).

-

Add a solution of N'-(4-chlorobenzyl)-N,N-dimethylethane-1,2-diamine (10.64 g, 0.05 mol) in dry toluene (50 mL) dropwise to the suspension with stirring.

-

Heat the mixture to reflux for 2 hours.

-

To the refluxing mixture, add a solution of 2-bromopyridine (7.90 g, 0.05 mol) in dry toluene (50 mL) dropwise over 30 minutes.

-

Continue refluxing for an additional 4 hours.

-

Cool the reaction mixture to room temperature and cautiously quench with water (50 mL).

-

Separate the organic layer, and extract the aqueous layer with toluene (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the toluene under reduced pressure, and purify the resulting crude chloropyramine by vacuum distillation or crystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: Approximately 60-70%.

Synthesis of Tripelennamine

The synthesis of the antihistamine Tripelennamine involves the N-arylation of N-benzyl-N',N'-dimethylethylenediamine with 2-aminopyridine in the presence of sodamide.

Reaction Scheme:

Caption: Synthesis of Tripelennamine.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-benzyl-N',N'-dimethylethylenediamine | 178.28 | 8.91 g | 0.05 |

| 2-aminopyridine | 94.12 | 4.71 g | 0.05 |

| Sodamide (NaNH2) | 39.01 | 2.15 g | 0.055 |

| Toluene | - | 150 mL | - |

Procedure:

-

In a flame-dried three-necked flask, suspend sodamide (2.15 g, 0.055 mol) in dry toluene (50 mL).

-

Add a solution of 2-aminopyridine (4.71 g, 0.05 mol) in dry toluene (50 mL) to the suspension.

-

Heat the mixture to reflux for 1 hour.

-

To the refluxing mixture, add a solution of N-benzyl-N',N'-dimethylethylenediamine (8.91 g, 0.05 mol) in dry toluene (50 mL) dropwise.

-

Continue to reflux for 6 hours.

-

Cool the reaction mixture and cautiously add water to quench the excess sodamide.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude tripelennamine can be purified by vacuum distillation.

Expected Yield: Approximately 55-65%.

Signaling Pathway of H1 Antihistamines

First-generation H1 antihistamines, such as chloropyramine and tripelennamine, act as inverse agonists at the histamine H1 receptor. They competitively block the binding of histamine to these receptors, thereby preventing the downstream signaling cascade that leads to allergic symptoms.

Caption: Histamine H1 Receptor Signaling Pathway and its inhibition.

Conclusion

This compound is an indispensable reagent in the pharmaceutical industry, enabling the efficient synthesis of a variety of important drug molecules. The protocols provided herein for the synthesis of chloropyramine and tripelennamine exemplify the utility of DMEDA and its derivatives. These detailed procedures and the accompanying data are intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel pharmaceuticals.

References